2-{[(4-tert-butylphenyl)methyl]sulfanyl}-N-(3,5-dimethoxyphenyl)quinazolin-4-amine
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Overview
Description
2-{[(4-tert-butylphenyl)methyl]sulfanyl}-N-(3,5-dimethoxyphenyl)quinazolin-4-amine is a complex organic compound with a unique structure that combines a quinazoline core with tert-butylphenyl and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-N-(3,5-dimethoxyphenyl)quinazolin-4-amine typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through a series of condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-tert-butylphenyl)methyl]sulfanyl}-N-(3,5-dimethoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new groups or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce a wide range of functional groups depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or to investigate cellular pathways.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-N-(3,5-dimethoxyphenyl)quinazolin-4-amine depends on its specific application. In medicinal chemistry, for example, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-N-(3,5-dimethoxyphenyl)quinazolin-4-amine include other quinazoline derivatives with different substituents, such as:
- 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-N-(2,4-dimethoxyphenyl)quinazolin-4-amine
- 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-N-(3,4-dimethoxyphenyl)quinazolin-4-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-N-(3,5-dimethoxyphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S/c1-27(2,3)19-12-10-18(11-13-19)17-33-26-29-24-9-7-6-8-23(24)25(30-26)28-20-14-21(31-4)16-22(15-20)32-5/h6-16H,17H2,1-5H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQHLKWJVBKPIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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